Perfluorotetradecanoic acid (PFTeDA) is a 14-carbon long-chain perfluoroalkyl substance (PFAS). Its structure and properties lead to environmental persistence and bioaccumulation.
| Property | Description |
|---|---|
| Chemical Classification | Long-chain Perfluoroalkyl Carboxylic Acid (PFCA) [1] |
| Chain Length | 14 carbon atoms (C14) [1] |
| Main Applications | Photographic films, firefighting foams, detergents, insecticides [1] |
The table below summarizes its measured environmental concentrations from research.
| Medium | Location | Concentration |
|---|---|---|
| Shellfish | France | 0.014 - 0.667 ng/g (wet weight) [1] |
| Wastewater Sludge | Industrial regions in Asia | Up to 46 ng/g (wet weight) [1] |
| Microplastics | Pearl River Delta, China | Average 0.67 ng/g (dry weight); Max 11.3 ng/g (dry weight) [1] |
| Drinking Water | United States (25 treatment plants) | Minimum reporting level: 0.13 ng/L [1] |
| Children's Serum | Taiwan (225 children) | Arithmetic mean: 30.7 ng/mL (boys), 27.4 ng/mL (girls) [1] |
Here is the detailed methodology from a zebrafish model study on PFTeDA toxicity [1]. The workflow summarizes the experimental design and key findings:
Zebrafish experimental workflow for assessing PFTeDA developmental and behavioral toxicity [1].
While the searched literature confirms PFTeDA's environmental persistence, it does not provide a specific half-life value. The following approaches may help you find this data:
The table below summarizes the key parameters for PFTeDA's toxicokinetics gathered from recent studies:
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| Dermal Absorption | Apparent Permeation Coefficient (Papp): ~7.0 × 10⁻⁵ cm/h | In vitro 3D-human skin equivalent model [1] | |
| Tissue Binding | Unbound fraction (fu*) in human tissues is very low; binding affinity ranks: Brain > Liver ≈ Kidneys ≈ Heart > Lungs [2] | Measurement of unbound fractions in human tissue homogenates [2] |
| Bioaccumulation | - PFTeDA had the lowest cumulative permeation through skin in a study of 14 PFAS [1].
For researchers aiming to study the toxicokinetics of PFTeDA or similar PFAS, here are detailed methodologies from recent, relevant studies.
This protocol, adapted from a study measuring unbound fractions of 16 PFAS in human and rodent tissues, is critical for understanding distribution [2].
This in vivo approach, used to study PFOS, can be adapted to investigate PFTeDA. It mechanistically tests the role of specific proteins in toxicokinetics [4].
The diagram below illustrates the core processes and determinants of PFTeDA processing in the body, based on the general behavior of long-chain PFAS.
This conceptual model visualizes PFTeDA's toxicokinetic journey, from entry to potential long-term persistence in the body.
The diagram below illustrates the primary pathway through which PFAS, including long-chain compounds like PFTeD, enter the environment via biosolids.
PFAS contamination pathway from sources to environmental impact via biosolids
While PFTeD is not singled out, recent field studies provide concentration ranges for total PFAS and specific regulated compounds, offering a quantitative perspective on contamination levels.
Table 1: PFAS Concentrations in Biosolids-Amended Agricultural Soils (from 10 Northeastern US Farms)
| Matrix / Sample Type | ∑PFAS Concentration Range (ng/g, dry weight) | Key PFAS Compounds Detected | Context and Comparison |
|---|---|---|---|
| Biosolids-Treated Soils (Surface) | ∑40PFAS: 1.0 to ~98 ng/g [1] [2] | PFOA, PFOS, various PFCAs & PFSAs | Concentrations significantly higher than controls; varies with biosolids source and soil properties [1] |
| Control Soils (No Biosolids) | ∑40PFAS: ~1.0 ng/g [1] | Primarily PFOS | Background levels for comparison [1] |
| Reference (Global Background) | ∑32PFAS: 0.05 to 15 ng/g [1] | Varies | Soils from 62 global locations, including Antarctica [1] |
Table 2: Examples of State Regulatory Limits for PFOS and PFOA in Biosolids (as of 2025)
| State | Regulatory Action Level(s) | Consequence |
|---|---|---|
| Michigan [3] | 20 μg/kg (Trigger); 100 μg/kg (Prohibition) | Landowner notification and reduced application rate at trigger level; no land application above prohibition level. |
| Minnesota [3] [4] | 20 μg/kg (Action); 50 μg/kg (Action); 125 μg/kg (Prohibition) | Tiered responses: reporting, source reduction, reduced application rates, and eventual prohibition. |
| New York [3] | 20 μg/kg (Trigger); 50 μg/kg (Prohibition) | Additional sampling required at trigger level; no land application above prohibition level. |
| Maryland [3] | >20 μg/kg; >100 μg/kg (Recommended Actions) | Recommends reduced application rate and mitigation strategies; suggests ceasing application at higher levels. |
For consistent and reliable data, the U.S. EPA Method 1633 is the benchmark for analyzing PFAS in environmental solid samples, including biosolids and soil [5] [3].
Key Protocol Details:
Your whitepaper should acknowledge that while the pathway for PFAS is established, specific data on PFTeD is limited. Future research should:
The table below summarizes the key quantitative data available from recent toxicological studies.
| Aspect | Details |
|---|---|
| Environmental Presence | Detected in shellfish (France: 0.014-0.667 ng/g wet weight) [1], wastewater sludge (Asia: up to 46 ng/g) [1], microplastics (Pearl River Delta, China: avg 0.67 ng/g dw, max 11.3 ng/g dw) [1], and drinking water (US: lowest reporting level 0.13 ng/L) [1]. |
| Study Compound | Perfluorotetradecanoic Acid (PFTeDA) [1]. |
| Tested Concentrations | 0.01, 0.1, 1, and 10 µM (Zebrafish study) [1]; 0, 10, and 20 mg/kg body weight (Rat study) [2]. |
| Key Findings (Zebrafish) | • No significant impact on survival, hatching, or deformity frequency [1]. • Altered Gene Expression: Upregulation of mitochondrial (cox1, mt-nd3) and oxidative stress-related (cat, hsp70, hsp90a) genes at 10 µM [1]. • Reduced Reactive Oxygen Species at 10 µM, despite increased antioxidant gene transcription [1]. • No significant changes in basal mitochondrial respiration, ATP-linked respiration, or larval locomotor behavior [1]. | | Key Findings (Rat) | • Reduced serum testosterone and lowered sperm count in the epididymis at 20 mg/kg [2]. • Down-regulated genes (Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, Hsd11b1, Insl3) and their corresponding proteins in Leydig cells [2]. • Inhibited signaling pathways, indicated by decreased phosphorylation of AKT1 and ERK1/2 [2]. |
Here are the methodologies for the key experiments cited in the data above.
While direct data on PFTeDA is sparse, the broader field of environmental monitoring for pollutants is rapidly advancing. The following diagram illustrates a modern, integrated workflow for monitoring environmental contaminants like PFTeDA, from sample collection to data analysis.
The workflow for monitoring environmental contaminants integrates advanced technologies like AI and IoT for efficient data processing and analysis [3] [4].
The following table outlines key technologies that are enhancing the capability to detect and track pollutants like PFTeDA in the environment.
| Trend | Description | Potential Application for PFTeDA |
|---|---|---|
| AI-Enhanced Remote Sensing [4] | Using AI and machine learning to interpret satellite and aerial imagery for environmental tracking. | Monitoring industrial sites and water bodies for potential PFTeDA discharge and dispersion. |
| IoT & Edge AI [3] [4] | Deployment of networks of smart sensors that process data locally (at the "edge") for real-time monitoring. | Creating cost-effective, widespread sensor networks in rivers or lakes to detect PFTeDA in near real-time. |
| Predictive Analytics [3] [4] | Using historical and real-time data with AI models to forecast environmental trends and pollution events. | Predicting potential contamination events in water supplies, allowing for preemptive action. |
| Blockchain for Data Integrity [4] | Using blockchain technology to ensure environmental data is immutable, traceable, and authentic. | Providing verifiable and tamper-proof data on PFTeDA levels for regulatory compliance and scientific research. |
Based on the available information, here is a path forward for professionals concerned with PFTeDA:
1. Introduction Per- and polyfluoroalkyl substances (PFAS) are synthetic chemicals known for their persistence in the environment. Perfluorotetradecanoic acid (PFTeDA) is one such long-chain PFAS compound. EPA Method 1633 is a comprehensive procedure developed by the U.S. Environmental Protection Agency for testing up to 40 PFAS compounds in non-potable water, soil, biosolids, sediment, and tissue samples [1] [2]. This application note details the use of this method for the specific analysis of PFTeDA.
2. Methodology Overview The analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Target compounds are isolated from the sample matrix through solid-phase extraction (SPE) and quantified with respect to isotopically labeled internal standards to ensure accuracy [2].
The workflow for this method is summarized in the following diagram:
3. Detailed Experimental Protocol
3.1. Sampling Guidelines Proper sampling is critical to avoid contamination and ensure representative results. The table below outlines the sampling requirements based on the sample matrix [2].
| Matrix | Container | Minimum Sample Amount | Preservation & Storage |
|---|---|---|---|
| Aqueous (Water) | 125 mL HDPE (no PTFE liner) [3] | 500 mL (nominal) [2] | Ship to lab at ≤6°C within 48 hours of sampling [3] |
| Soil, Sediment, Biosolids | Wide-mouth HDPE jar [2] | Do not fill beyond 3/4 full [2] | Hold PFOA/PFOS for ≤90 days [3] |
| Tissue (Fish) | Wrapped in aluminum foil or food-grade polyethylene tubing [2] | Follow field sampling protocols [2] | Frozen until analysis [4] |
3.2. Sample Preparation: Solid-Phase Extraction (SPE) This section describes the SPE procedure for aqueous samples, which can be automated to increase throughput [4].
Materials & Reagents:
Procedure:
3.3. Instrumental Analysis: LC-MS/MS Conditions The following table summarizes the typical LC-MS/MS operating conditions as adapted from the method and supporting literature [4].
| Parameter | Specification |
|---|---|
| LC System | ACQUITY Premier System with Binary Solvent Manager [4] |
| Analytical Column | ACQUITY Premier BEH C18 Column, 2.1 x 50 mm, 1.7 µm [4] |
| Column Temperature | 35 °C [4] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water [4] |
| Mobile Phase B | 2 mM Ammonium Acetate in Acetonitrile [4] |
| Injection Volume | 2-10 µL (adjustable based on sample volume) [4] |
| Flow Rate | 0.3 mL/min [4] |
| MS System | Xevo TQ Absolute Mass Spectrometer [4] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode [2] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) [2] |
4. Data Analysis & Quality Control The method includes strict quality control measures. Quantification is performed by comparing the analyte response to the response of the corresponding isotopically labeled internal standard [2]. Key QC samples include:
5. Regulatory Context & State-Level Limits While there are no federal regulations for PFAS in biosolids in the USA as of late 2025, several states have enacted their own limits. The EPA's January 2025 draft risk assessment indicates health risks from even low concentrations (e.g., 1 µg/kg) of PFOS and PFOA in land-applied biosolids, which may lead to stricter future regulations [3]. The following table summarizes selected state-level action limits for key PFAS in biosolids.
| State | Regulatory Status for PFAS in Biosolids |
|---|---|
| Michigan | Trigger Limit: 20 µg/kg (PFOS/PFOA). Action: Notify landowner. Ceiling Limit: 100 µg/kg (PFOS/PFOA). Action: Land application not permitted [3]. |
| Minnesota | Action Limit 1: >20 µg/kg (PFOS/PFOA). Action: Report to landowner, encourage source reduction. Action Limit 2: >50 µg/kg. Action: Initiate mitigation, reduce application rates. Ceiling Limit: >125 µg/kg. Action: Land application not permitted [3]. |
| Wisconsin | Sum of PFOA+PFOS: >150 µg/kg = Land application not allowed; 50-150 µg/kg = Reduce application rates, additional sampling; 20-50 µg/kg = Additional sampling and reduction efforts [3]. |
| Maine | Direct land application and/or sale of biosolids is not permitted [3]. |
6. Recent Advances & Practical Considerations
EPA Method 1633 provides a robust, standardized framework for the sensitive and reliable detection of PFTeDA across various environmental matrices. The method's flexibility allows for optimization, such as reducing sample volume to increase laboratory efficiency. As regulatory landscapes continue to evolve, this method is poised to be the cornerstone for PFAS compliance monitoring and environmental risk assessment.
1.0 Introduction Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl substance (PFAS) that has been detected in environmental waters and is of increasing toxicological concern. Studies have linked PFTeDA to serious health effects, including the disruption of male reproductive function by blocking Leydig cell development in pubertal rats, and the promotion of liver steatosis and fibrosis in liver cell models by activating the unfolded protein response (UPR) pathway [1] [2]. The ASTM D7979-17 method provides a standardized approach for monitoring PFAS, including PFTeDA, in environmental water samples at the required low ng/L (parts-per-trillion) level [3]. This application note details the experimental protocol for the analysis of PFTeDA, leveraging a large-volume direct injection technique on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve high sensitivity and robustness.
2.0 Experimental Protocol
2.1 Sample Preparation The sample preparation is designed to minimize contamination and analyte loss [3].
2.2 Instrumental Configuration and Conditions The following conditions, adapted from the ASTM method, are critical for achieving the necessary separation and sensitivity [3].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| LC System | ACQUITY UPLC I-Class (fitted with PFC Kit) |
| Column | ACQUITY UPLC CSH Phenyl Hexyl, 1.7 μm, 2.1 × 100 mm |
| Column Temperature | 35 °C |
| Injection Volume | 30 μL |
| Mobile Phase A | 95:5 Water:Methanol + 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol + 2 mM Ammonium Acetate |
Table 2: Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.3 | 100 | 0 |
| 1.0 | 0.3 | 80 | 20 |
| 6.0 | 0.3 | 55 | 45 |
| 13.0 | 0.3 | 20 | 80 |
| 14.0 | 0.4 | 5 | 95 |
| 17.0 | 0.4 | 5 | 95 |
| 18.0 | 0.3 | 100 | 0 |
| 22.0 | 0.3 | 100 | 0 |
Table 3: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| MS System | Xevo TQ-XS |
| Ionization Mode | Electrospray Ionization (ESI-) |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1100 L/hr |
| Cone Gas Flow | 150 L/hr |
| Source Temperature | 120 °C |
| Method Events | Divert flow to waste from 15 to 21 min. |
2.3 MRM Optimization For PFTeDA, the multiple reaction monitoring (MRM) transitions and parameters should be optimized for maximum sensitivity. This can be efficiently performed using automated software tools. For instance, the QuanOptimize tool in MassLynx can automatically determine the optimal parent ion, fragment ions, cone voltage, and collision energy through direct injection [3]. The exact MRM transitions for PFTeDA should be established during method development.
3.0 Toxicological Context and Affected Pathways Understanding the biological pathways affected by PFTeDA provides context for the importance of its monitoring.
3.1 PFTeDA-Induced Liver Toxicity Pathway Chronic exposure to PFTeDA can contribute to Non-Alcoholic Fatty Liver Disease (NAFLD) by inducing steatosis (fatty accumulation) and fibrosis in liver cells. The mechanism involves the activation of the Unfolded Protein Response (UPR) and subsequent signaling cascades [1].
Diagram 1: Proposed pathway for PFTeDA-induced liver steatosis and fibrosis via UPR activation.
3.2 PFTeDA Inhibition of Leydig Cell Development In male pubertal rats, PFTeDA exposure inhibits the development of Leydig cells, which are crucial for testosterone production. The mechanism involves the induction of ferroptosis and the disruption of key energy and autophagy pathways [2].
Diagram 2: Proposed pathway for PFTeDA inhibition of Leydig cell development.
4.0 Analytical Performance Data Method performance for PFTeDA and other PFAS compounds can be validated by calculating the Method Detection Limit (MDL).
Table 4: Example Method Detection Limit (MDL) Data for Select PFAS Compounds
| PFAS Compound | MDL (ng/L) |
|---|---|
| Perfluorobutanoic acid (HFBA) | < 10 |
| Perfluorooctanoic acid (PFOA) | < 10 |
| This compound (PFTeDA) | To be determined experimentally |
| Perfluorooctanesulfonic acid (PFOS) | < 10 |
Note: The MDL for PFTeDA should be determined experimentally by analyzing at least nine replicates of a reagent water sample spiked at a low concentration (e.g., 10-50 ng/L). The MDL is calculated as MDL = SD × t_(n-1), where SD is the standard deviation of the replicates and t_(n-1) is the Student's t-value for a 99% confidence level (e.g., 2.896 for n=9) [3].
The protocol outlined here, based on ASTM D7979-17, provides a robust and sensitive framework for monitoring the emerging contaminant PFTeDA in environmental water samples. The use of a large-volume direct injection minimizes sample preparation and reduces analyte loss. Key steps to ensure data quality include:
Per- and polyfluoroalkyl substances (PFAS) are synthetic chemicals of significant concern due to their extreme persistence, bioaccumulation potential, and associated health risks [1]. Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl carboxylic acid that has been detected in environmental matrices [2]. Monitoring these substances at trace levels requires robust, sensitive, and reliable analytical methods.
This application note outlines a detailed protocol for the quantification of PFTeDA in river water samples. The method is based on dispersive magnetic solid-phase extraction (DMSPE) for sample clean-up and pre-concentration, followed by separation and detection using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is designed to achieve high sensitivity and accuracy for ultra-trace analysis.
The following workflow diagram illustrates the key steps of the sample preparation process:
Diagram 1: Workflow for the Dispersive Magnetic Solid-Phase Extraction (DMSPE) of PFTeDA from water samples.
The specific steps are as follows:
The table below summarizes the recommended liquid chromatography conditions.
Table 1: Recommended HPLC Conditions for PFTeDA Separation [2] [1]
| Parameter | Specification | Note |
|---|---|---|
| HPLC System | UHPLC or HPLC system capable of handling high backpressures | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm) | Suitable for retaining highly non-polar compounds like PFTeDA. |
| Mobile Phase A | 5-10 mM Ammonium Acetate in Water | Additive improves ionization in MS. |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile is commonly used. |
| Gradient Program | Start at 20% B, increase to 95% B over 5-10 min, hold for 2-3 min. | Requires optimization for specific column and instrument. |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 - 20 μL |
The table below summarizes the key mass spectrometry parameters that need to be established.
Table 2: Key MS/MS Parameters to be Optimized for PFTeDA
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative mode [1] |
| Precursor Ion ([M-H]⁻) | To be determined experimentally (theoretical for C₁₄HF₂₇O₂) |
| Product Ions | Two most abundant fragments (e.g., CF₃⁻ and others) |
| Collision Energy (CE) | Optimized for each transition |
| Ion Transfer Tube Temp. | ~325 °C for legacy PFAS [1] |
A method developed according to this protocol should be validated using established guidelines. The following table lists the typical validation parameters and the performance that can be expected based on literature for similar PFAS methods [2] [3].
Table 3: Expected Method Validation Performance Parameters
| Validation Parameter | Expected Performance | Reference Method |
|---|---|---|
| Linearity Range | 0.05 - 2000 μg/L | [2] |
| Limit of Detection (LOD) | 0.011 - 0.04 μg/L | [2] |
| Limit of Quantification (LOQ) | 0.04 - 0.12 μg/L | [2] |
| Accuracy (% Recovery) | >80% (after correction with internal standard) | [3] |
| Precision (% RSD) | <5% (both intra-day and inter-day) | [2] |
1. Introduction Per- and polyfluoroalkyl substances (PFAS) like Perfluorotetradecanoic acid (PFTeDA) are persistent environmental contaminants requiring robust analytical methods. Weak Anion-Exchange (WAX) SPE is particularly effective for extracting these acidic compounds from complex matrices due to its strong anion-exchange properties under specific pH conditions. This protocol is designed for researchers in environmental and pharmaceutical fields needing reliable sample preparation for LC-MS/MS analysis.
2. Experimental Protocol for WAX-SPE of PFTeDA
The following workflow outlines the core steps for the WAX-SPE procedure [1] [2]:
3. Method Optimization and Parameters
Successful extraction requires careful optimization of several parameters. The tables below summarize critical variables and a generic starting method [1] [2] [3].
Table 1: Key Optimization Parameters for WAX-SPE
| Parameter | Consideration | Rationale |
|---|---|---|
| Sample pH | Adjust sample to pH ≥ 9-10 [3]. | Ensures PFTeDA (an acidic compound) is fully deprotonated and charged for strong interaction with the WAX sorbent [3]. |
| Wash Solvent | Use intermediary polarity solvent (e.g., aqueous buffer with 5% methanol) [1] [2]. | Removes weakly bound interferences without displacing the strongly retained target analyte [1]. |
| Elution Solvent | Use a strong organic solvent with a volatile base (e.g., 2-5% ammonium hydroxide in methanol) [2] [3]. | The base neutralizes the analyte's charge, disrupting the ionic interaction, while the organic solvent elutes it from the sorbent [3]. |
| Sorbent Drying | Dry cartridge (e.g., under full vacuum) after washing and before elution [3]. | Removes residual water, ensuring elution solvent efficiently contacts the sorbent for maximum analyte recovery [3]. |
Table 2: Example Generic WAX-SPE Method (for method scouting)
| Step | Reagent/Solvent | Volume | Notes |
|---|---|---|---|
| Conditioning | Methanol | 500 µL | Activates the sorbent. Do not let the sorbent dry out after this step [2] [3]. |
| Equilibration | Water (pH adjusted with 1% NH₄OH) | 500 µL | Prepares the sorbent environment for the sample matrix [2] [3]. |
| Sample Load | Pretreated sample (pH ≥ 9) | 50-500 µL | Maintain a slow, consistent flow rate of 0.5-1 mL/min [2]. |
| Wash 1 | 25 mM Ammonium Acetate in Water | 500 µL | Removes salts and polar interferences [1]. |
| Wash 2 | Methanol | 500 µL | Removes weakly retained, non-polar interferences [2]. |
| Elution | Methanol with 2% NH₄OH | 500 µL | Elutes the target PFAS. Using two small aliquots can improve recovery [2]. |
4. Contemporary Methodological Insights
Recent studies highlight key developments in PFAS analysis:
5. Troubleshooting Common Issues
This guide provides a foundational and contemporary protocol for extracting PFTeDA using WAX-SPE. The critical success factors are:
Researchers are encouraged to use the provided tables and workflow as a starting point for method development and validation in their specific laboratory context.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification method renowned for its high accuracy and precision [1]. It is classified as a primary method of analysis, directly traceable to SI units, and is considered superior to methods relying on external calibration [1] [2].
The core principle involves adding a known amount of a stable, isotopically-labeled analog of the analyte (the "spike") to the sample. This spike is chemically identical to the analyte but has a distinct isotopic composition (e.g., (^{13}\text{C})- or (^{18}\text{F})-labeled PFTeDA). After thorough homogenization, the mixture is analyzed by mass spectrometry, and the analyte concentration is calculated based on the measured isotope ratio in the spiked sample, the known amount of the spike added, and the isotopic compositions of the pure analyte and spike [1] [2]. This approach effectively corrects for analyte losses during sample preparation and instrumental variability.
The following protocol outlines the key steps for quantifying PFTeDA in biological or environmental matrices using LC-IDMS. Given the lack of a specific method for PFTeDA, this protocol is adapted from general IDMS practices and methods for similar compounds [3] [4].
The following diagram outlines the core sample preparation and analysis workflow:
Detailed Steps:
m_b) of the isotopic standard (spike) to a known mass (m_a) of the sample [2].Table 1: Example MRM Transitions for PFTeDA and Isotopic Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| PFTeDA | 712.9 | 668.9 (M-COOH⁻) / 169.0 (CF₃CF₂⁻) | Quantification |
| (^{13}\text{C}_{14})-PFTeDA | 726.9 | 682.9 / 169.0 | Quantification |
The amount of PFTeDA in the original sample (n_a) is calculated using the single dilution IDMS equation [2]:
n_a = n_b * (R_b - R_ab) / (R_ab - R_a) * (x_j_b / x_j_a)
Where:
n_a, n_b: Amount of substance of analyte in sample and spike, respectively.R_a, R_b: Isotope amount ratios (e.g., light/heavy) in the pure analyte and pure spike.R_ab: Measured isotope ratio in the spiked sample.x_j_a, x_j_b: Isotopic abundance of the major isotope (j) in the analyte and spike.To ensure reliability, the developed method should be validated. The table below summarizes key parameters and target criteria, informed by validation practices for IDMS assays of other small molecules [3] [4].
Table 2: Method Validation Parameters and Target Criteria
| Parameter | Description | Target Criteria |
|---|---|---|
| Accuracy & Precision | Closeness to true value and repeatability. | Recovery: 90-110% [4]; Precision (RSD): <10% [3] [4] |
| Linearity & Range | Ability to produce results proportional to analyte concentration. | Correlation coefficient (r²) > 0.99 [4] |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10 |
| Specificity | Ability to measure analyte without interference. | No significant interference in blank matrices. |
| Robustness | Reliability under small, deliberate method variations. | RSD remains within acceptable limits. |
While your focus is on quantification, understanding the biological context is crucial. Research suggests that perfluoroalkyl substances like PFTeDA can disrupt metabolic and cellular functions.
Table 3: Documented Toxicological Effects of Long-Chain PFCAs
| Effect Category | Observed Outcome | Study System | Citation |
|---|---|---|---|
| Hepatic Metabolic Disease | Potential induction of liver cancer and non-alcoholic fatty liver disease (NAFLD) via disruption of fatty acid metabolism. | In silico (Network Toxicology) | [5] |
| Cellular Senescence & Proliferation | Suppression of cell senescence, leading to increased cell proliferation. | Gastric Cell Lines (AGS, BGC823) | [6] |
| Male Reproductive Toxicity | Inhibition of late-stage maturation of Leydig cells, reducing testosterone production and sperm count. | Rat Model | [7] |
The molecular mechanism by which PFTeDA exerts its toxicity is an area of active research. The following diagram synthesizes proposed pathways from the literature, particularly its role in promoting cell proliferation:
Isotope Dilution Mass Spectrometry is the gold-standard technique for the accurate and precise quantification of trace-level contaminants like PFTeDA. While a published, detailed protocol for PFTeDA is not available, the general principles and workflows for IDMS are directly applicable. Developing a robust method involves synthesizing or sourcing a suitable isotopic internal standard, optimizing sample cleanup for the specific matrix, and thoroughly validating the method against established criteria. The toxicological data highlights the importance of such accurate quantification methods for understanding the health impacts of PFTeDA, particularly its effects on the liver, reproductive system, and cellular processes.
Perfluorotetradecanoic acid (PFTeDA), with the CAS Number 376-06-7, is a 14-carbon long-chain perfluorinated alkyl acid (PFAA) [1] [2]. Its molecular formula is C14HF27O2, and it has a molecular weight of 714.11 g/mol [3]. It is primarily used as an analytical standard [4].
This compound has been detected in various environmental samples across the globe, indicating its persistent and bioaccumulative nature. The table below summarizes its documented environmental presence.
| Source / Location | Detected Concentration | Matrix |
|---|---|---|
| Shellfish, France [1] [2] | 0.014 - 0.667 ng/g | Wet weight |
| Wastewater Sludge, Asia [1] [2] | Up to 46 ng/g | Wet weight |
| Drinking Water, USA [1] [2] | 0.13 ng/L (Minimum Reporting Level) | Treated and source water |
| Microplastics, Pearl River Delta, China [1] [2] | Average 0.67 ng/g (Max 11.3 ng/g) | Dry weight |
| Children's Serum, Taiwan [1] [2] | 27.4 - 30.7 ng/mL | Serum lipid |
While not a direct analytical protocol, a recent toxicity study on zebrafish provides insight into how PFTeDA is handled in a laboratory setting, which can inform your own method development [1] [2].
The search results indicate that PFTeDA can be quantified in complex matrices, though detailed LC-MS/MS parameters are not specified.
The following diagram outlines the core workflow for developing an analytical method for PFTeDA, based on the information gathered.
Understanding the compound's biological effects is crucial for contextualizing analysis results, particularly in tissue samples. Research on zebrafish embryos/larvae and mussels has revealed key toxicity mechanisms.
The diagram below summarizes the observed biological pathway of PFTeDA toxicity in aquatic organisms.
I hope this structured compilation of available data provides a solid starting point for your work. Should you require further clarification or need to explore specific aspects in more depth, please feel free to ask.
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that have become significant environmental contaminants due to their persistence and potential health effects. The U.S. Environmental Protection Agency (EPA) has developed specific analytical methods to detect and quantify PFAS in drinking water at low concentrations (parts-per-trillion level) [1]. EPA Methods 533 and 537.1 are the two primary drinking water methods approved for compliance monitoring under the Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) and the PFAS National Primary Drinking Water Regulation (NPDWR) [1]. These methods use solid phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity [2] [3] [4].
The table below summarizes the fundamental differences between EPA Methods 533 and 537.1:
Table 1: Fundamental Characteristics of EPA Methods 533 and 537.1
| Characteristic | EPA Method 533 | EPA Method 537.1 |
|---|---|---|
| Target Analytes | 25 PFAS compounds [4] | 18 PFAS compounds [3] |
| Includes PFTeDA | Yes [5] [4] | Yes [5] [3] |
| SPE Chemistry | Weak Anion Exchange (WAX) [4] | Styrene-divinylbenzene (S-DVB) [3] |
| Extraction Approach | Isotope Dilution Anion Exchange [2] [4] | Standard Solid Phase Extraction [3] |
| Shorter-chain PFAS | Includes PFBA, PFPeA, PFPeS [5] [4] | Does not include shorter-chain acids (PFBA, PFPeA) [5] |
| Fluorotelomer sulfonates | Includes 4:2 FTS, 6:2 FTS, 8:2 FTS [4] | Not included [3] |
| Sample Preservation | Required; changes prohibited [4] | Required; changes prohibited [3] |
The EPA designed Methods 533 and 537.1 to be complementary. While there is significant overlap in the PFAS compounds they detect, each method includes unique analytes [5] [1]. When used together, they enable laboratories to effectively measure 29 unique PFAS compounds in drinking water [1] [6].
Table 2: Select PFAS Analytes in EPA Methods 533 and 537.1
| PFAS Analyte | Abbreviation | EPA Method 533 | EPA Method 537.1 |
|---|---|---|---|
| Perfluorotetradecanoic acid | PFTeDA | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorobutanoic acid | PFBA | ✓ [5] [4] | |
| Perfluoropentanoic acid | PFPeA | ✓ [5] [4] | |
| Perfluorohexanoic acid | PFHxA | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorooctanoic acid | PFOA | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorodecanoic acid | PFDA | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorobutanesulfonic acid | PFBS | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorohexanesulfonic acid | PFHxS | ✓ [5] [4] | ✓ [5] [3] |
| Perfluorooctanesulfonic acid | PFOS | ✓ [5] [4] | ✓ [5] [3] |
| Hexafluoropropylene oxide dimer acid (GenX) | HFPO-DA | ✓ [5] [4] | ✓ [5] [3] |
| 4,8-Dioxa-3H-perfluorononanoic acid | ADONA | ✓ [5] [4] | ✓ [5] [3] |
| 1H,1H,2H,2H-Perfluorooctane sulfonic acid (6:2 FTS) | 6:2 FTS | ✓ [4] |
Proper sample collection and preservation are critical for accurate PFTeDA quantification in both methods:
The SPE procedures differ significantly between the two methods due to their different sorbent chemistries:
Graph 1: Solid Phase Extraction Workflow Comparison
Both methods employ LC-MS/MS with negative mode electrospray ionization, but allow some flexibility in specific instrument conditions:
Table 3: LC-MS/MS Conditions for PFTeDA Analysis
| Parameter | EPA Method 533 | EPA Method 537.1 | Recommended Setting for PFTeDA |
|---|---|---|---|
| Analytical Column | C18 column [4] | C18 column [3] | C18, 50-100 mm length, 2.1 mm ID [3] [4] |
| Particle Size | Not specified [4] | Not specified [3] | 1.8-3.0 μm [3] [4] |
| Delay Column | Recommended [4] | Recommended [7] | C18 guard column [7] |
| Mobile Phase | Methanol/water with ammonium salts [4] | Methanol/water with ammonium acetate [3] | Methanol/water with ammonium acetate or formate |
| Gradient | Not specified [4] | Not specified [3] | 10-100% organic over 10-15 minutes [7] |
| Flow Rate | Not specified [4] | Not specified [3] | 0.6 mL/min [7] |
| Injection Volume | Not specified [4] | Not specified [3] | 10 μL [7] |
| Ionization Mode | Negative ESI [2] | Negative ESI [3] | Negative Electrospray Ionization |
| Mass Analyzer | Tandem Mass Spectrometer [2] | Tandem Mass Spectrometer [3] | Triple Quadrupole MRM |
Both methods prescribe rigorous quality control procedures to ensure data quality:
Both methods can achieve excellent sensitivity for PFTeDA when properly optimized:
The choice between Method 533 and 537.1 depends on several factors:
Both EPA Methods 533 and 537.1 provide robust analytical approaches for detecting PFTeDA in drinking water at parts-per-trillion levels. Method 533 offers broader coverage of shorter-chain PFAS and fluorotelomer sulfonates using weak anion exchange SPE, while Method 537.1 uses styrene-divinylbenzene SPE and has been widely implemented for UCMR monitoring. For comprehensive PFAS characterization, including PFTeDA, many laboratories utilize both methods to leverage their complementary analyte lists, enabling detection of 29 unique PFAS compounds as required by the EPA's drinking water regulations [1] [6]. Proper implementation of either method requires strict adherence to sample collection protocols, rigorous quality control, and contamination control measures throughout the analytical process.
Perfluorotetradecanoic acid (PFTeDA), with the CAS number 376-06-7, is a perfluorinated carboxylic acid (PFCA) with the chemical formula C~14~HF~27~O~2~ [1]. It is part of the larger group of Per- and Polyfluoroalkyl Substances (PFAS), often called "forever chemicals" due to their environmental persistence and bioaccumulation potential [2] [3].
Its primary use in the laboratory is as a high-purity reference material to ensure accurate residue analysis in food, environmental, and biological samples [1]. Monitoring PFTeDA levels is critical for toxicological studies and for ensuring compliance with environmental and public health regulations [1].
The tables below summarize key performance metrics for analytical methods capable of detecting PFTeDA, as validated in recent scientific literature. These parameters are crucial for assessing the suitability of a method for your research.
Table 1: Overall Method Performance for PFAS Panels Including PFTeDA
| Parameter | UHPLC-MS/MS Method with DBS [2] | LC-MS/MS Method with Serum & CIPS [4] |
|---|---|---|
| Matrices Validated | Dried Blood Spots (DBS), Whole Blood | Serum |
| Linear Range | 2 - 100 ng/mL | 0.5 - 20 ng/mL (for most analytes) |
| Limit of Detection (LOD) | 0.4 - 1.0 ng/mL (for various PFAS) | 0.01 - 25 pg/mL (for 31 PFASs) |
| Limit of Quantification (LOQ) | Not specified | 0.03 - 83 pg/mL (for 31 PFASs) |
| Intra-/Inter-day Precision (RSD) | ≤ 20% | ≤ 22.8% |
| Accuracy (Recovery) | ≥ 80% | 60.5% - 129.6% |
| PFTeDA Included | Yes, in analyte panel | Yes, in 31-PFAS panel |
Table 2: Optimized Instrumental Parameters for PFTeDA Analysis
The following MRM transitions and parameters can be used for method development. Note that these are illustrative and may require optimization for your specific instrument.
| Parameter | Details |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative mode [4] |
| Chromatography | Reverse-phase UHPLC/HPLC [4] [2] |
| Suggested MRM Transition | Precursor Ion → Product Ion (Collision Energy) |
| 713.0 → 669.0* (10 eV) [4] | |
| 713.0 → 219.0 (16 eV) [4] | |
| 713.0 → 169.0 (17 eV) [4] | |
| Internal Standard | Isotopically labeled standards (e.g., ( ^{13}C )-PFTeDA) are recommended for quantification [2]. |
Here is a detailed workflow for quantifying PFTeDA in biological samples, synthesizing the most current and effective techniques from the search results.
This protocol highlights a modern, efficient sample preparation technique.
This protocol offers a minimally invasive microsampling approach.
This is a generalized method for the final separation and detection.
One source was identified offering PFTeDA as a high-purity reference material, listed with the CAS number 376-06-7 [1]. However, the specific purity grade (96%) you inquired about was not explicitly confirmed in the search results. You would need to contact suppliers directly to request a certificate of analysis (CoA) confirming the 96% purity specification for your lot.
Perfluorotedecanoic acid (PFTeDA, CAS No. 376-06-7) is a 14-carbon long-chain perfluoroalkyl substance [1]. It is one of the 40 target PFAS compounds listed in the U.S. EPA's final Method 1633, which is the go-to procedure for analyzing PFAS in various environmental matrices, including water, soil, sediment, and tissue [2] [3]. Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity in detecting trace-level contaminants [2] [4].
A critical consideration for researchers is that the fluorination process used to treat some HDPE containers can itself be a source of PFAS contamination, including PFTeDA [5] [6]. Therefore, it is essential to use PFAS-free-certified HDPE containers to ensure sample integrity [2].
The following protocol for collecting aqueous samples (wastewater, surface water, groundwater) is based on the requirements of EPA Method 1633 [2] [3].
Adherence to holding times is critical for data validity.
The workflow below summarizes the key steps in the collection and handling process:
This section outlines the core analytical procedure for PFTeDA detection and quantification.
The analytical workflow, from sample receipt to data reporting, follows a defined path:
The table below compares key features of EPA Method 1633 with other common PFAS testing methods to highlight its applicability for PFTeDA.
| Feature | EPA Method 1633 | EPA Method 537.1 | EPA Method 8327 |
|---|---|---|---|
| Primary Scope | Wastewater, groundwater, soil, sediment, tissue, biosolids [3] | Drinking water [3] | Groundwater, surface water, wastewater [3] |
| Target PFAS | 40 compounds, including PFTeDA [2] [3] | 18 compounds [3] | 24 compounds [3] |
| Container (Aqueous) | 500 mL HDPE [2] | 250 mL Polypropylene [3] | 2 x 500 mL HDPE [3] |
| Holding Time | 40 days [3] | 28 days [3] | 28 days [3] |
EPA Method Other Test Method 45 (OTM-45) represents a significant advancement in environmental monitoring as the first standardized approach specifically designed for measuring per- and polyfluoroalkyl substances (PFAS) in stationary source emissions. This performance-based draft method provides a consistent framework for facilities, stationary source test teams, and research laboratories to measure PFAS compounds in air emissions, addressing a critical gap in environmental analytical chemistry. The method was released in January 2021 to encourage methodological consistency across different stakeholders and promote further evaluation and refinement through practical application [1]. The method is particularly valuable for industries implicated in PFAS emissions, including fluorochemical manufacturing plants, facilities utilizing PFAS in water- and stain-resistant products, metal plating operations, incinerators, and hazardous waste combustors [1].
PFAS compounds represent a class of synthetic chemicals characterized by their persistence, bioaccumulation potential, and associated health and environmental concerns. The unique properties of these compounds, derived from the strong carbon-fluorine bonds, make them both commercially valuable and environmentally problematic. Method OTM-45 specifically targets PFTeDA (Perfluorotetradecanoic acid), identified by CAS number 376-06-7, along with 49 other PFAS compounds [2]. PFTeDA belongs to the long-chain perfluoroalkyl carboxylic acids (PFCAs) and has been identified as a compound of concern due to its persistence and bioaccumulative potential. The method provides the analytical framework to quantify this compound in emissions from various industrial processes, supporting both regulatory compliance and environmental research initiatives.
Method OTM-45 employs a modified Method 5 sampling train originally designed for semi-volatile organic compounds, with specific adaptations for PFAS analysis. The method can measure low concentrations of multiple PFAS compounds, with Quantitative Reporting Limits (QRLs) ranging from 1.5 to 2.5 nanograms per sampling train for most compounds, including PFTeDA [1]. The method's applications extend to various stationary sources where PFAS emissions have resulted in environmental deposition with subsequent water and soil contamination. This includes evaluation of emissions control devices to limit PFAS contamination of the atmosphere and the broader environment [1].
The methodological approach combines sample collection using specialized sampling trains with laboratory analysis employing advanced chromatographic and detection techniques:
Sample Collection: Utilizes a modified Method 5 sampling train with XAD-2 sorbent cartridges to capture and concentrate PFAS compounds, including a filter, probe and nozzle rinse, impingers charged with highly purified water, and a silica gel impinger [1].
Sample Preparation: Implements weak anion exchange (WAX) solid-phase extraction to isolate and concentrate target analytes from the collected samples [2].
Instrumental Analysis: Employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for separation, detection, and quantification of target PFAS compounds, including PFTeDA [2].
Table 1: PFAS Compound Classes Covered by OTM-45 with Representative Examples
| Compound Class | Representative Compounds | Carbon Chain Length |
|---|---|---|
| Perfluoroalkyl carboxylic acids (PFCAs) | PFTeDA, PFOA, PFNA | C4-C18 |
| Perfluoroalkanesulfonic acids (PFSAs) | PFOS, PFHxS, PFBS | C4-C10 |
| Perfluoroalkanesulfonamides | FOSA, NMeFOSAA, NEtFOSAA | C8 |
| Fluorotelomer substances | 6:2 FTS, 8:2 FTS, 10:2 FTS | Variable |
| Perfluoroalkyl ether substances | GenX, ADONA, PFEESA | Variable |
The OTM-45 sampling system is based on the modified Method 5 approach with specific components arranged to effectively capture PFAS compounds from emission sources:
Nozzle and Probe: Constructed of glass or stainless steel with minimal use of fluoropolymer materials to prevent contamination.
Filter Holder: Contains a glass fiber filter maintained at temperatures ≥120°C to collect particulate-phase PFAS.
Impinger System: Consists of multiple impingers in sequence:
Sorbent Cartridges: Two XAD-2 resin cartridges in series to capture vapor-phase PFAS, with the second cartridge serving to assess breakthrough [1].
Pre-sampling Preparation:
Stack Sampling:
Post-sampling Procedures:
Table 2: OTM-45 Sampling Train Components and Their Functions
| Component | Function | Preservation Method |
|---|---|---|
| Probe Nozzle & Liner | Collects gas stream sample | Rinse with methanol or water |
| Glass Fiber Filter | Captures particulate-phase PFAS | Refrigeration at ≤4°C |
| Water Impingers | Capture water-soluble PFAS | Refrigeration at ≤4°C |
| XAD-2 Cartridges | Adsorb vapor-phase PFAS | Sealed containers, refrigeration |
| Silica Gel Impinger | Removes moisture from gas stream | Document weight change |
The extraction and cleanup procedures for OTM-45 samples follow a systematic approach to recover PFTeDA and other target analytes from various sampling media:
Sample Extraction:
Quality Control Spikes:
The WAX extraction approach has been demonstrated as effective for PFAS compounds in various matrices. While developed specifically for emissions sampling, this technique shares similarities with methods applied to biological samples. Research comparing extraction methodologies for PFAS in serum found that WAX extraction, along with other approaches like enhanced matrix removal (EMR) and protein precipitation (PPT), can effectively recover a wide range of PFAS compounds [3].
The instrumental analysis for PFTeDA follows chromatographic conditions optimized for separation of long-chain perfluoroalkyl acids:
Chromatographic Separation:
Mass Spectrometric Detection:
The following workflow diagram illustrates the complete analytical process for PFTeDA analysis by OTM-45:
Method OTM-45 incorporates rigorous quality control procedures to ensure data quality and reliability:
Contamination Prevention:
Analytical QC Measures:
Instrument Performance:
Calibration Approach:
Detection and Reporting Limits:
Table 3: Quality Control Specifications for PFTeDA Analysis by OTM-45
| QC Parameter | Acceptance Criteria | Frequency |
|---|---|---|
| Laboratory Blank | < 1/3 Method Detection Limit | Each sampling event |
| Surrogate Recovery | 70-130% | Every sample |
| Continuing Calibration | ±15% of true value | Every 10-12 samples |
| Matrix Spike Recovery | 50-150% | One per batch |
| Duplicate Analysis | ±20% RPD | One per batch |
| Detection Limit | ≤0.5 ng/sampling train | Annually |
Method OTM-45 applies to various stationary sources implicated in PFAS emissions:
Concentration Calculations:
Data Quality Assessment:
Uncertainty Estimation:
Contamination Issues:
Chromatographic Performance:
Sensitivity Limitations:
Method OTM-45 is recognized as a performance-based method, allowing for certain modifications provided that data quality objectives are met. Potential adaptations include:
As noted by TRC Companies, "EPA has acknowledged that this draft method will continue to be evaluated and will evolve as testing programs are conducted and the results evaluated" [1]. This underscores the importance of ongoing method refinement and optimization as experience with PFAS emissions testing accumulates.
EPA Method OTM-45 provides a comprehensive framework for the sampling and analysis of PFTeDA and other PFAS compounds in stationary source emissions. The method's systematic approach to sampling, sample preparation, and instrumental analysis enables reliable measurement of these environmentally significant compounds at low concentrations. As industries and regulatory agencies grapple with the challenges posed by PFAS emissions, Method OTM-45 serves as a critical tool for characterizing sources, evaluating control technologies, and supporting regulatory decision-making.
The method continues to evolve as additional experience is gained through implementation, and the list of target analytes is expected to expand as analytical standards become more widely available and new PFAS compounds are identified as environmental concerns. Researchers and analysts implementing this method should maintain awareness of method updates and incorporate ongoing improvements as the science of PFAS measurement advances.
The table below summarizes the primary sources of PFAS contamination in the laboratory and how to address them [1].
| Contamination Source | Impact | Recommended Solution |
|---|---|---|
| Instrumentation Tubing (PTFE) | Introduces PFAS background from LC system | Use a PTFE-free kit (replaces tubing with PEEK) and install a delay column [1]. |
| Sample Vials & Caps | Adsorption of analytes; introduction from septa | Use polyethylene vials and caps instead of glass vials and traditional septa [1]. |
| Solid Phase Extraction (SPE) | Leaching from tubing or manifold valves | Equip the SPE manifold with LLDPE transfer lines and PTFE-free valves [1]. |
| Solvents & Reagents | Background from impurities | Use high-purity LC/MS-grade solvents and reagents for all steps [1]. |
This is a detailed methodology for analyzing PFAS in water, based on EPA Method 1633, which is effective for minimizing background contamination [1].
High blanks typically indicate persistent contamination. Systematically check these areas:
To visualize the systematic troubleshooting process, the following diagram outlines the key steps:
Investigation Path for High Blanks
The table below summarizes the two primary extraction methods identified in the recent literature, which can serve as a foundational reference for your center.
| Feature | EPA Method 1633 (Referenced Standard) | Legacy In-House Method (Alternative Approach) |
|---|---|---|
| Extraction Solvent | Methanol with ammonium hydroxide (specific ratio not detailed in results) [1] | Basic methanol extraction [1] |
| Sample Mass | 5 g dry weight [1] | 0.5 g dry weight [1] |
| Cleanup Procedure | Solid-Phase Extraction (SPE) with WAX cartridges [1] | Bulk ENVI-Carb cleanup [1] |
| Analysis Method | LC-MS/MS with Small-Volume Injection (SVI) [1] | LC-MS/MS with Large-Volume Injection (LVI) [1] |
| Key Advantage | Widely accepted standard; commercial labs are accredited for it [1] | Fewer preparation steps; avoids potential contamination from SPE cartridges; increased sensitivity from LVI [1] |
Although not specific to your solvent mixture, a common challenge in any extraction is emulsion formation. The following workflow outlines general strategies to prevent and resolve this issue, which can be adapted for your context [2].
Here are some frequently asked questions and solutions tailored to the issues your users might face.
Q1: Why are my recovery rates for PFTeDA low, and how can I improve them?
Low recovery of PFTeDA (a perfluoroalkyl ether acid) often occurs because the solid-phase extraction (SPE) phase or protocol is not optimized for its more hydrophilic nature compared to legacy PFAS like PFOA or PFOS [1].
Q2: My blanks are contaminated with PFAS. How do I prevent this?
PFAS are ubiquitous and persistent, making contamination a common issue [1].
The following workflow is based on a method specifically tuned for shorter-chain and ether-based PFAS like PFTeDA [1]. Adhering to it closely is key to improving recovery.
For easy reference, here are the key materials and parameters from the protocol.
Table 1: Key Reagents and Equipment [1]
| Item | Specification | Purpose/Note |
|---|---|---|
| SPE Cartridge | Weak Anion Exchange (WAX) | Optimal for hydrophilic PFAS acids |
| Sample Bottle | HDPE or Polypropylene (PP) | Pre- cleaned; avoid adsorption |
| Preservative | 35% Nitric Acid (HNO₃) | Caution: Corrosive & strong oxidizer |
| Filter | GF/A glass fiber (1.6 μm pore size) | Remove particulates |
| Elution Solvent | Methanol (High Purity) | Must be checked for PFAS contamination |
Table 2: Internal Standard Selection Guide [1]
| Situation | Recommended Standard |
|---|---|
| Ideal Scenario | Stable Isotope-Labeled (SIL) PFTeDA |
| SIL Unavailable | Surrogate with similar structure/chain length (e.g., ¹³C₂-PFHxA for HFPO-DA) |
Based on the research, the core principles for improving PFTeDA recovery are:
| Aspect | Specification in Draft EPA Method 1633 |
|---|---|
| Parameter Name | Perfluorotetradecanoic acid (PFTeDA) |
| Parameter Abbreviation | PFTeDA |
| Aqueous Reporting Limit | 1.6 - 40 ng/L [1] |
| Soil/Solid Reporting Limit | 0.2 - 5.0 µg/kg (parts per billion) [1] |
| Sample Collection (Water) | 2 x 500 mL HDPE bottles per sample [1] |
| Sample Collection (Soil) | 500 mL HDPE jar, filled no more than ¾ full [1] |
| Sample Storage (Water) | 28 days (frozen at -20 °C) or 7 days (at 4 °C) [1] |
| Sample Storage (Soil/Solids) | 90 days (frozen at -20 °C) [1] |
| Extract Hold Time | 90 days (at 4 °C) [1] |
| Key Sample Processing | Isotope dilution; pH adjustment to 6.5 ± 0.5 (water); three-stage extraction with 0.3% methanolic NH₄OH (solids) [1] |
| Extraction Technique | Solid Phase Extraction (SPE) using Weak Anion-Exchange (WAX) [1] |
| Analysis Instrument | Reverse Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
EPA Method 1633 provides a rigorous, standardized procedure. The core workflow for analyzing PFTeDA and other PFAS compounds involves several critical stages to ensure accuracy and prevent contamination [1].
As of March 2022, EPA Method 1633 was issued as a draft method in September 2021 [1]. It is undergoing multi-laboratory validation, with results anticipated to update the method's performance data [1]. For the most current status, check the official US EPA website [2].
Method 1633 is a significant advancement as it is the first EPA method for PFAS in non-drinking water matrices like wastewater, soil, and sediment [1]. It includes 40 PFAS compounds, compared to fewer in older methods, and uses more robust sample processing and longer storage hold times [1].
Adhere strictly to the method specifications to preserve sample integrity [1]:
Q: How does Activated Carbon (AC) remove PFAS like PFTeDA from water?
Q: What are common sources of interference that reduce AC performance for PFTeDA?
Q: How can I manage spent AC contaminated with PFTeDA to avoid secondary issues?
| Symptom | Possible Cause | Recommended Action |
|---|
| Low PFTeDA recovery/High interference | Competitive adsorption from NOM or other organics [1] [2] | • Pre-treat sample to reduce NOM [1]. • Increase AC dosage or contact time [6]. • Use a PFAS-specific adsorbent [1]. | | | Early exhaustion of AC capacity [2] [3] | • Monitor AC performance via breakthrough curves [6]. • Replace or regenerate AC more frequently. | | | Inefficient destruction of PFAS in spent carbon | • Apply thermal treatment (300°C with GAC) to destroy PFAS on-site [5]. |
The following workflow is based on a recent study demonstrating a simple method to break down PFAS on spent granular activated carbon (GAC) [5].
Title: Experimental Workflow for PFAS Thermal Destruction on GAC
Principle: This protocol utilizes granular activated carbon (GAC) as a catalyst to lower the energy required to break the strong carbon-fluorine bonds in PFAS. When heated, the GAC enables nearly complete mineralization of PFAS into harmless inorganic fluorine at a moderate temperature of 300°C, which is substantially lower than the >700°C typically required for incineration [5].
Materials:
Procedure:
When developing your methods, please note:
A matrix effect occurs when other compounds in your sample co-elute with your target analyte and interfere with its ionization in the mass spectrometer [1] [2]. This can either suppress or enhance the analyte's signal, leading to inaccurate quantification [3].
For PFTeDA (Perfluorotetradecanoic acid), the matrix effect is significant, particularly at low concentrations, and manifests as signal enhancement [4]. This means your instrument may report higher concentrations of PFTeDA than are actually present unless the effect is corrected.
Before you can fix the problem, you need to confirm its presence and extent. Here are two common testing methods:
Post-extraction Spike Method [3]:
Post-column Infusion Method [2] [3]:
Research shows that a combination of methanol ultrasonic extraction followed by a clean-up step using dispersive Solid-Phase Extraction (d-SPE) is effective for PFTeDA and other problematic PFAS [4].
The workflow can be visualized as follows:
Detailed Protocol:
Methanol Ultrasonic Extraction:
Sample Concentration:
d-SPE Clean-up:
Beyond the specific pretreatment for PFTeDA, you can employ several general strategies to minimize matrix effects.
The table below summarizes the most common approaches:
| Strategy | Description | Key Considerations |
|---|---|---|
| Improved Sample Cleanup [1] [3] | Using techniques like d-SPE, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering compounds from the sample. | Essential for removing phospholipids; d-SPE with PSA is specifically noted for PFTeDA. [4] |
| Chromatographic Optimization [3] | Adjusting the LC method (e.g., gradient, column) to shift the analyte's retention time away from regions of high interference. | Can be time-consuming; not always possible if interferents have similar properties to the analyte. [3] |
| Sample Dilution [3] | Diluting the sample to reduce the concentration of interfering compounds below a critical level. | Only feasible if the method sensitivity is high enough to detect the diluted analyte. [3] |
| Internal Standardization [2] [3] | Using a stable isotope-labeled internal standard (SIL-IS) for PFTeDA. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction. | Considered the gold standard for correction; can be expensive, and standards are not always available. [3] |
Here are detailed methodologies for sample preparation and analysis that you can adapt for PFTeDA MDL optimization.
Effective sample clean-up is crucial for reducing matrix interference and achieving a low MDL.
The core of achieving a low MDL lies in optimizing the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.
Below is a workflow diagram summarizing the key steps for PFTeDA analysis, integrating the sample preparation and instrumental analysis stages:
If you are struggling to achieve a satisfactory MDL for PFTeDA, consider the following aspects of your method.
| Challenge | Possible Cause | Suggested Optimization |
|---|---|---|
| High Background/Noise | PFAS contamination from instruments or solvents | Install a delay column in the LC system [2]. Use high-purity solvents and regularly check system blanks. |
| Poor Peak Shape/Retention | Suboptimal chromatographic conditions | Ensure mobile phase contains ammonium acetate (e.g., 2 mM) [2]. Verify column selectivity and adjust gradient if needed. |
| Low Recovery | Inefficient extraction or loss during clean-up | Re-evaluate the sample-to-solvent ratio and the type of sorbent used in clean-up. For complex matrices, the ENVI-carb clean-up is highly effective [1]. |
| Signal Suppression/Enhancement | Matrix effects from co-eluting compounds | Use internal standards for correction. The DBS method used mass-labelled internal standards (e.g., MPFDoA for long-chain) to account for this [3]. |
| Question | Issue Description | Recommended Solution | Key Experimental Parameters & Expected Outcome |
|---|---|---|---|
| Low PFTeDA Recovery | Inefficient transfer from solid matrix into the extraction solvent [1]. | Use pure methanol for the primary liquid extraction [1]. | Solvent: Methanol. Expected Outcome: Simpler methods can outperform complex ones (e.g., ion-pairing) [1]. |
| High Background Noise in LC-MS/MS | Co-extracted matrix components interfere with analysis [1]. | Perform a clean-up step using an ENVI-Carb SPE cartridge [1]. | SPE Sorbent: ENVI-Carb. Expected Outcome: Effective matrix removal, recovery of 110.6% for PFTeDA [1]. |
| Inconsistent Homogenization | Results are not representative due to uneven sample [2]. | Use a bead mill homogenizer with ceramic beads for a uniform mixture without contamination [2]. | Equipment: Bead Mill. Bead Type: Ceramic (avoids PFAS adsorption to glass). Sample State: Process tissue semi-thawed [2]. |
| Low Recovery in Soil | PFAS strongly adsorbs to soil organic matter [3]. | Use Accelerated Solvent Extraction (ASE) with a methanol/acetonitrile mixture at elevated temperature [3]. | Technique: ASE. Solvent: 80:20 Methanol/Acetonitrile. Temperature: 100°C. Recovery Range: 70-130% for various PFAS [3]. |
Here is a detailed workflow for extracting PFTeDA from tissue samples, adapted from the research which found methanol extraction with ENVI-Carb clean-up to be highly effective [1].
The table below summarizes key findings from a comparative study of extraction techniques, demonstrating why the methanol/ENVI-Carb method is recommended [1].
| Extraction Method | Primary Sorbent | Average Recovery for PFTeDA | Notes / Key Benefit |
|---|---|---|---|
| Methanol | ENVI-Carb | 110.6% | Simplest and most effective method [1]. |
| Methanol | Oasis WAX | Not specified (Lower) | Decreased recoveries for most PFAAs [1]. |
| Methanol | HybridSPE-PPT | Not specified (Lower) | Less efficient matrix removal [1]. |
| MTBE/TBA (Ion-pairing) | ENVI-Carb | Not specified (Lower) | More laborious; no advantage over methanol [1]. |
For certain matrices like soil, Accelerated Solvent Extraction (ASE) is a powerful automated technique. One protocol recommends extracting 2g of soil mixed with diatomaceous earth using 80:20 methanol/acetonitrile at 100°C and 1000 psi, yielding good recoveries for a wide range of PFAS [3].
Q1: Why is pH adjustment critical for PFTeDA extraction? PFTeDA is a long-chain perfluoroalkyl carboxylic acid (PFCA). Its carboxylic acid head group can exist in different ionization states depending on the pH. Controlling the pH is essential to ensure the compound is in its neutral form, which maximizes its interaction with the extraction solvent and solid-phase sorbents, thereby improving recovery rates [1].
Q2: What is a common pH adjustment for extracting PFCAs like PFTeDA? A common and effective strategy is to acidify the sample. The addition of 0.1% formic acid to the extraction solvent has been successfully used in methods for the simultaneous extraction of multiple PFCAs, including long-chain compounds, from complex biological matrices [2].
Q3: My PFTeDA recovery is low. What aspects of the clean-up should I check? The clean-up step is crucial for removing matrix interferences that can cause low recovery. Research indicates that different d-SPE sorbents have varying efficiencies. Consider testing:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery of PFTeDA | Inefficient transfer from sample; suboptimal pH; matrix interference [2]. | Add internal standard; adjust pH with 0.1% formic acid; re-evaluate d-SPE sorbent (e.g., Z-Sep+) [2]. |
| High Matrix Effects | Incomplete clean-up; co-eluting compounds [2]. | Use selective d-SPE sorbents (Z-Sep/Z-Sep+); dilute final extract; use matrix-matched calibration [2]. |
| Poor Chromatography | Sample pH affects ionization; matrix effects [1]. | Ensure sample pH is consistent; improve extract clean-up [2]. |
This method is adapted from a published protocol for the simultaneous extraction of 173 contaminants, including multiple PFCAs, from invasive species [2].
This workflow can be visualized in the following diagram:
Sample Preparation and Analysis Workflow
| Property | PFTeDA (C14) | PFOA (C8) | Experimental Context |
|---|---|---|---|
| Bioaccumulation in Aquatic Organisms | |||
| • Concentration in Perch (ng/g ww) | Significantly higher in eel vs. perch [1] | No significant difference between eel and perch [1] | Field study in Flanders, Belgium; muscle tissue of indigenous fish [1]. |
| • Concentration in Mussels (ng/g ww) | Higher relative contribution compared to fish [1] | Dominates PFAS profile; shows biodilution [1] | Active biomonitoring with translocated mussels in Flanders, Belgium [1]. |
| Persistence (Aquatic Half-Life) | Specific data not available in search results | ~40 years [2] | Estimated half-life in water [2]. |
The comparative data in the table above primarily comes from a detailed field and laboratory study. Here is the methodology used:
The following diagram illustrates the workflow of this key study.
The Belgian study provided critical insights into how PFTeDA and PFOA behave differently in aquatic food webs, as illustrated below.
The following table summarizes the key characteristics of EPA Method 1633 compared to other common methods based on the search results.
| Method Name | Primary Matrices | Key Features & Target Analytes | Performance Notes |
|---|---|---|---|
| EPA Method 1633 | Water, soil, sediment, biosolids, tissue [1] | Comprehensive; 53 PFAS compounds including PFTeDA [1] | Slightly more compounds quantified without QC flags vs. legacy methods; considered robust for solid matrices [2] |
| Legacy LVI Method | Soil [2] | Basic methanol extraction, LVI LC-MS/MS, no SPE [2] | Comparable results to EPA 1633; faster, lower cost; 76% of compounds within ±15% RSD [2] |
| EPA Method 533 | Drinking Water [1] | Targeted; includes some short-chain PFAS [1] | Designed for compliance monitoring under the UCMR [1] |
| EPA Method 537.1 | Drinking Water [1] | Targeted; broader range of long-chain PFAS [1] | Designed for compliance monitoring under the UCMR [1] |
A 2025 study directly compared EPA Method 1633 with an in-house legacy method, providing relevant experimental data on its performance [2].
The workflow for the key in-house comparison is summarized below, illustrating the parallel paths for each method.
The study yielded several critical findings for researchers assessing these methods [2]:
Based on the current information, here is a summary to guide your methodology selection:
| PFAS | Abbreviation | Structure Type | Relative Potency (vs PFOA) | Key Liver Effects & Notes |
|---|---|---|---|---|
| Perfluorotetradecanoic Acid | PFTeDA | Long-chain (C14) Carboxylic Acid | ~10x more potent than PFOA (based on gene expression) [1] | Most potent PFAS tested in HepaRG study; induced steatosis and gene expression changes [1]. |
| Perfluorooctanoic Acid | PFOA | Long-chain (C8) Carboxylic Acid | Index Chemical (Potency = 1) [1] | Activates PPARα; causes steatosis, hepatomegaly, alters lipid/amino acid metabolism, disrupts neurotransmitters in mouse brain [2]. |
| Perfluorooctanesulfonic Acid | PFOS | Long-chain (C8) Sulfonic Acid | Potency similar to or slightly higher than PFOA [1] | Strongly binds albumin, influencing distribution; accumulates in liver; linked to elevated liver enzymes (ALT) and steatosis in humans and mice [3]. |
Here is a detailed look at the experimental protocols and findings from the key studies that generated the data above.
This study provides the core potency comparison, including PFTeDA.
This study clarifies a key mechanism influencing the distribution and liver accumulation of PFOS.
This study offers a systems-level view of how PFOA disrupts liver metabolism.
The following diagram synthesizes findings from multiple studies to illustrate the key molecular events leading to PFAS-induced liver injury.
The diagram shows how different PFAS compounds, despite structural differences, converge on common pathways leading to liver injury. PFTeDA, PFOA, and PFOS are all shown to activate nuclear receptors like PPARα, a key molecular initiating event [1]. This activation leads to dysregulated lipid metabolism and changes in gene expression, key events corroborated by the HepaRG and mouse metabolomics studies [1] [2]. The specific role of albumin binding in driving liver accumulation, as demonstrated in the knockout mouse study, is highlighted as a critical event enhancing the downstream effects of PFOS [3]. These events collectively lead to triglyceride accumulation (steatosis) and ultimately, measurable liver injury.
For researchers, the HepaRG in vitro model is a validated and high-throughput system for generating robust Relative Potency Factors (RPFs) for a wide array of PFAS, helping to prioritize the most hazardous compounds for further testing [1].
A key data gap is the lack of direct, side-by-side in vivo toxicity studies that include PFTeDA. Future research using chronic exposure models, as suggested by [3], would be invaluable to confirm the high potency of PFTeDA observed in vitro and to establish no-observed-adverse-effect levels (NOAELs) for risk assessment.
The table below summarizes the core specifications for each EPA method relevant to PFTeDA analysis.
| Feature | EPA Method 533 | EPA Method 537.1 | EPA Method 1633 |
|---|---|---|---|
| Primary Scope | Drinking Water [1] | Drinking Water [1] | Aqueous, Solid, Biosolids, Tissue Samples [2] |
| Total Number of PFAS Analytes | 25 compounds [3] | 18 compounds [3] | 40 compounds [2] |
| Includes PFTeDA? | Yes [1] | Yes [1] | Yes [1] |
| Sample Volume | 250 mL [3] | 250 mL [3] | 500 mL (for water) [2] |
| Extraction Principle | Solid-Phase Extraction (SPE) with weak anion exchange phase [3] | Solid-Phase Extraction (SPE) with styrene-divinylbenzene (SDVB) phase [3] | SPE with weak anion exchange cartridge and optional carbon clean-up [2] [3] |
| Instrumental Analysis | LC-MS/MS [1] | LC-MS/MS [1] | LC-MS/MS [2] |
The following diagram illustrates the general workflow for these methods, which is largely shared but has critical differences in the extraction and clean-up steps.
Generalized PFAS Analysis Workflow
A study demonstrating Method 1633 for water analysis showed excellent performance. The table below summarizes the recovery and precision data for a selection of PFAS, including long-chain compounds like PFTeDA [2].
| Compound | Abbreviation | Average Recovery (%) | Relative Standard Deviation (RSD %) |
|---|---|---|---|
| Perfluorobutanoic acid | PFBA | 84.0 - 110.7 | 0.2 - 18.1 |
| Perfluorooctanoic acid | PFOA | 84.0 - 110.7 | 0.2 - 18.1 |
| Perfluorotetradecanoic acid | PFTeDA | 84.0 - 110.7 | 0.2 - 18.1 |
| Perfluorooctanesulfonic acid | PFOS | 84.0 - 110.7 | 0.2 - 18.1 |
Supporting Experimental Protocol for Method 1633 Data [2]:
Method 1633 is likely to slowly replace other modified methods as the preferred standard for non-drinking water matrices [1]. A 2025 study also found that a well-optimized in-house legacy method could produce comparable results to Method 1633 for soil analysis, though Method 1633 quantified slightly more compounds without quality control flags [4].
The table below summarizes key findings on PFTeDA accumulation in aquatic organisms.
| Aspect | Key Findings in Fish | Experimental Context |
|---|---|---|
| Overall Accumulation | Detected in mussels and fish (e.g., eel, perch); higher concentrations in mussels than fish for some compounds [1]. | Field study in Flanders, Belgium; analysis of indigenous fish and translocated mussels [1]. |
| Specific Concentrations | In mussels: Median 22.4 ng/g wet weight (range: 8.56–157 ng/g) [1]. In eel and perch: Similar median levels (~22 ng/g wet weight) [1]. | Muscle tissue analysis from 44 sampling locations [1]. | | Trophic Transfer | Shows biodilution (concentration decreases up the food chain) [1]. | Comparison of PFAS profiles and stable isotope analysis across species [1]. | | Toxicological Effects | Alters expression of mitochondrial-related genes (cox1, mt-nd3) and oxidative stress genes (cat, hsp70, hsp90a) in zebrafish larvae [2]. | Laboratory exposure of zebrafish embryos to 0.01-10 µM PFTeDA over 7 days [2]. |
The table below summarizes key data on PFTeDA behavior in mammalian systems.
| Aspect | Key Findings in Mammalian Models | Experimental Context |
|---|---|---|
| Tissue Binding & Distribution | In human tissues, brain shows strongest binding (lowest unbound fraction), followed by liver, kidney, heart; lungs show weakest binding [3]. | Equilibrium dialysis of 16 PFAS in human, mouse, and rat tissue homogenates [3]. |
| Unbound Fraction (fu) | fu decreases as fluorinated chain length increases; rat liver is a suitable surrogate for predicting fu in human tissues (R² ≥0.98) [3]. | High-throughput equilibrium dialysis method; correlation analysis between species [3]. |
| Toxicological Effects | Blocks Leydig cell development in pubertal male rats by decreasing the AMPK-mTOR-autophagy pathway, disrupting testosterone production [4]. | Laboratory study on pubertal male rats [4]. |
To help you evaluate or replicate these findings, here are the methodologies from the key studies cited.
The diagrams below illustrate the key mechanisms of tissue accumulation and toxicity for PFTeDA.
The diagram above illustrates the distinct accumulation pathways and toxicological outcomes of PFTeDA in fish versus mammalian models.
The table below summarizes two standard extraction methods adapted from recent research. While these studies did not perform a single versus three-stage comparison for PFTeDA, their protocols can be modified for such an investigation.
| Method Characteristic | Methanol Extraction with ENVI-Carb Cleanup [1] | EPA Method 1633 (Reference Method) [2] |
|---|---|---|
| Core Principle | Single-stage solvent extraction followed by a dedicated cleanup step [1]. | Multi-step process involving solvent extraction, ion pairing, and solid-phase extraction (SPE) cleanup [2]. |
| Typical Workflow Steps | 1. Homogenize tissue 2. Extract with methanol 3. Clean extract with ENVI-Carb dispersive SPE or column [1] | 1. Extract from a larger soil mass (e.g., 5 g) 2. Use ion-pairing agents (e.g., TBA) 3. Concentrate and clean via specific SPE cartridges (e.g., WAX) [2] | | Reported Advantages | Simpler, less laborious, high recoveries for many PFAAs (80-110%), reduced risk of contamination from fewer steps [1]. | Considered a robust standard; includes matrix-specific quality controls; validated for a wide range of PFAS [2]. | | Key Differences | Smaller sample mass (e.g., 0.5 g); no SPE concentration step; uses graphitized carbon black for cleanup [1] [2]. | Larger sample mass; includes SPE concentration; may use different sorbents (e.g., WAX cartridges) for cleanup [2]. |
This protocol, based on the "less is more" methodology, is an example of an efficient single-stage approach that you can adapt and compare against a multi-stage one [1].
To visualize this single-stage workflow:
Since a direct comparison for PFTeDA is not available, you can design a rigorous experiment based on the established methods above.
| Source / Jurisdiction | Medium | Concentration | Type of Value |
|---|---|---|---|
| Hawaii Department of Health (US) [1] | Drinking Water | 260 ppt (or 0.26 µg/L) | Guidance Level |
| Minnesota (US) [2] | Groundwater | 2,000 ppt | Advisory Level |
| Boone et al. Study [3] | Drinking Water (US Plants) | 0.13 ng/L (Minimum Reporting Level) | Detected Concentration |
| Taiwan Children's Serum [3] | Human Blood Serum | 27.4 - 30.7 ng/mL | Detected Concentration (Biomonitoring) |
While a specific protocol for PFTeDA alone is not detailed, the most relevant and authoritative method for environmental sampling is EPA Method 1633. This method is used for detecting a wide range of PFAS, including PFTeDA, in various matrices like water, soil, and tissue [4].
The core workflow of this method can be summarized as follows:
Key Steps in EPA Method 1633 Workflow:
The scarcity of PFTeDA-specific limits reflects the current broader regulatory landscape for PFAS.
To build upon this information in your research:
The table below summarizes the available performance data and key findings for technologies applied to PFTeDA removal.
| Technology | Removal Efficiency / Performance Data for PFTeDA | Key Findings & Context |
|---|---|---|
| Biochar Adsorption | High removal capacity, preferential adsorption of long-chain PFAS [1] | Testing showed Pinewood and Date Seed biochars had a comparable and high adsorption capacity for long-chain PFAS like PFTeDA [1]. |
| Granular Activated Carbon (GAC) | High effectiveness for long-chain PFAS [2] | GAC is more effective for long-chain PFAS (including PFTeDA) than for short-chain types; removal relies on hydrophobic and electrostatic forces [2]. |
| Reverse Osmosis (RO) | >99% removal efficiency for various PFAS [2] | Although a specific figure for PFTeDA is not listed, RO is documented to remove over 99% of many PFAS, and its efficiency generally increases with molecular size/chain length [2]. |
| Ion Exchange Resins | Moderate to High effectiveness [2] | Effective for a wide range of PFAS; performance is influenced by resin characteristics and water matrix composition [2]. |
The most detailed experimental data for PFTeDA removal comes from a study on eco-friendly biochars. Here is a summary of the core methodology and findings.
The following diagram illustrates the experimental workflow used in this biochar adsorption study:
Experimental Workflow for PFTeDA Biochar Adsorption
When evaluating removal technologies for PFTeDA, consider these broader insights from the research:
Corrosive